molecular formula C12H16O3 B8285002 4-(2,2-Dimethyl-1,3-dioxan-5-yl)phenol

4-(2,2-Dimethyl-1,3-dioxan-5-yl)phenol

カタログ番号: B8285002
分子量: 208.25 g/mol
InChIキー: PTXXMEXTSIKGEQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(2,2-Dimethyl-1,3-dioxan-5-yl)phenol is a phenolic compound featuring a 1,3-dioxane ring (a six-membered cyclic acetal) substituted with two methyl groups at the 2-position and a para-substituted phenol moiety at the 5-position. The dioxane ring contributes to its stereochemical and electronic properties, while the phenolic hydroxyl group enhances its reactivity in hydrogen bonding and acid-base interactions .

This compound is structurally significant in pharmaceutical chemistry. For instance, it serves as a key intermediate in the synthesis of E3710, a proton pump inhibitor (PPI) developed for gastroesophageal reflux disease (GERD). E3710 incorporates the dioxane-phenol moiety as part of a pyridine-methylsulfinyl benzimidazole structure, highlighting its role in enhancing metabolic stability and acid-neutralizing efficacy . Synthetic routes to such derivatives often involve transesterification-acetalization tandem processes or nucleophilic substitutions, as demonstrated in the preparation of related cyclic acetals .

特性

分子式

C12H16O3

分子量

208.25 g/mol

IUPAC名

4-(2,2-dimethyl-1,3-dioxan-5-yl)phenol

InChI

InChI=1S/C12H16O3/c1-12(2)14-7-10(8-15-12)9-3-5-11(13)6-4-9/h3-6,10,13H,7-8H2,1-2H3

InChIキー

PTXXMEXTSIKGEQ-UHFFFAOYSA-N

正規SMILES

CC1(OCC(CO1)C2=CC=C(C=C2)O)C

製品の起源

United States

類似化合物との比較

(a) 4-[threo-5-(Methoxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]phenol

  • Structure: Contains a 1,3-dioxolane ring (five-membered cyclic acetal) with a methoxymethyl substituent at the 5-position and a phenol group at the 4-position.
  • Key Differences: Smaller ring size (dioxolane vs. The methoxymethyl group increases hydrophilicity compared to the unsubstituted dioxane-phenol compound.

(b) (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Acetate

  • Structure : A dioxolane derivative with an ester-functionalized methyl group.
  • Key Differences: Replacement of the phenolic hydroxyl with an acetate group reduces hydrogen-bonding capacity and alters solubility (lipophilic vs. hydrophilic). Demonstrated utility in polymer chemistry and as a biodegradable solvent precursor .

(c) 2-Phenyl-1,3-dioxane-5,5-dimethanol

  • Structure : A dioxane ring with two hydroxymethyl groups at the 5-position and a phenyl substituent.
  • Key Differences: The diol groups enhance water solubility and enable chelation or coordination chemistry. Lacks the phenolic moiety, limiting redox or acidic properties .

Substituent-Variant Phenolic Compounds

(a) 4-(Methoxymethyl)phenol

  • Structure: A phenol with a methoxymethyl group at the para position.
  • Key Differences :
    • Absence of the cyclic acetal reduces steric hindrance and ring-dependent stability.
    • Simpler synthesis but lower metabolic resistance compared to cyclic analogues .

(b) 4-(Ethoxymethyl)phenol

  • Structure: Ethoxy analogue of 4-(methoxymethyl)phenol.
  • Key Differences: Increased alkyl chain length enhances lipophilicity, affecting membrane permeability.

Pharmacologically Active Derivatives

(a) E3710 (Sodium(R)-2-[4-(2,2-Dimethyl-1,3-dioxan-5-yl)methoxy-3,5-dimethylpyridin-2-yl]methylsulfinyl-1H-benzimidazole)

  • Structure: Incorporates the dioxane-phenol moiety into a benzimidazole-based PPI.
  • Key Differences: The dioxane-phenol group improves pharmacokinetics (e.g., prolonged half-life) compared to earlier PPIs like omeprazole. Demonstrated potent acid suppression in human and dog liver microsome studies .

(b) Maleopimaric Acid (5-Ethyl-1,3-dioxan-5-yl)methyl Ester

  • Structure: A diterpenoid ester with a dioxane ring.
  • Key Differences: Exhibits low cytotoxicity (IC₅₀ > 100 μM in HEK293 cells) compared to non-cyclic esters, suggesting reduced toxicity profiles .

Comparative Data Table

Compound Name Core Structure Functional Groups Key Properties/Applications Reference ID
4-(2,2-Dimethyl-1,3-dioxan-5-yl)phenol 1,3-Dioxane Phenol, methyl PPI intermediate (E3710)
4-[threo-5-(Methoxymethyl)dioxolan-4-yl]phenol 1,3-Dioxolane Phenol, methoxymethyl Antiparasitic screening
4-(Methoxymethyl)phenol Phenol Methoxymethyl Plant-derived metabolite
Maleopimaric Acid (5-Ethyl-dioxan)methyl Ester 1,3-Dioxane Ester, ethyl Low cytotoxicity in cell assays

Research Findings and Implications

  • Stability and Reactivity : Cyclic acetals (dioxane/dioxolane) enhance metabolic stability compared to linear ethers, as seen in E3710’s prolonged activity .
  • Bioactivity: Phenolic groups in cyclic systems show variable efficacy; antiparasitic activity was negligible in dioxolane-phenol derivatives , whereas PPIs benefit from the dioxane-phenol’s electronic effects.
  • Synthetic Accessibility : Dioxane derivatives are preferentially formed over dioxolanes in glycerol-based syntheses due to lower steric constraints .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。